molecular formula C15H11NO3 B13016596 2-(p-Tolyloxy)isoindoline-1,3-dione

2-(p-Tolyloxy)isoindoline-1,3-dione

Cat. No.: B13016596
M. Wt: 253.25 g/mol
InChI Key: GTIRZIHHDARMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Tolyloxy)isoindoline-1,3-dione is a synthetic organic compound belonging to the class of isoindoline-1,3-dione (phthalimide) derivatives. This class of compounds is of significant interest in medicinal chemistry research due to its association with a wide spectrum of biological activities. Researchers are actively exploring these molecules as potential scaffolds for developing new therapeutic agents. Scientific literature indicates that isoindoline-1,3-dione derivatives possess notable pharmacological potential. Specific derivatives have been designed and evaluated as inhibitors of acetylcholinesterase (AChE), a key target for Alzheimer's disease research, with some compounds exhibiting potent inhibitory activity (IC50 values as low as 2.1 µM) that surpasses the reference drug rivastigmine . Other studies highlight that novel 1-H-isoindole-1,3(2H)-dione derivatives continue to be investigated as promising candidates for Alzheimer's therapy, acting as inhibitors for both acetylcholinesterase and butyrylcholinesterase enzymes . Furthermore, this class of compounds demonstrates substantial potential in other research areas. Multiple studies have identified isoindoline-1,3-dione derivatives as having significant anti-inflammatory and analgesic (pain-relieving) properties . Some novel derivatives have shown analgesic efficacy in experimental models, with activity reported to be 1.6 times higher than the reference drug metamizole sodium . These compounds have also been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical targets in inflammation research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the current scientific literature for the latest advancements regarding applications of isoindoline-1,3-dione derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(4-methylphenoxy)isoindole-1,3-dione

InChI

InChI=1S/C15H11NO3/c1-10-6-8-11(9-7-10)19-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3

InChI Key

GTIRZIHHDARMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 P Tolyloxy Isoindoline 1,3 Dione Systems and N Oxyphthalimide Radicals

Phthalimide (B116566) N-Oxyl Radical (PINO) Generation and Reactivity Principles

The phthalimide N-oxyl radical (PINO) is a key intermediate derived from N-hydroxyphthalimide (NHPI) and its derivatives. beilstein-journals.orgchem-station.com PINO is a non-persistent nitroxyl (B88944) radical, typically generated in situ from its corresponding N-hydroxy precursor. researchgate.net The reactivity of PINO is largely dictated by the relatively low bond dissociation enthalpy (BDE) of the O-H bond in NHPI, which is approximately 88 kcal mol⁻¹. nsf.gov This thermodynamic property makes the abstraction of hydrogen atoms from all but the most activated substrates an endergonic process, thereby imparting a notable selectivity to PINO-catalyzed reactions. nsf.gov However, the utility of PINO in industrial applications has been somewhat limited due to its moderate reactivity towards unactivated C-H bonds, its poor solubility in hydrocarbons, and its propensity to decompose during reactions. nsf.gov

Photoinduced Proton-Coupled Electron Transfer Processes

Proton-coupled electron transfer (PCET) represents a fundamental mechanism for the generation of radical intermediates by formally adding or removing a hydrogen atom. nih.gov This process can occur in a concerted manner, avoiding high-energy charged intermediates that would be formed in stepwise pathways. nih.gov In the context of N-oxyphthalimide systems, photoinduced PCET is a viable method for generating PINO radicals. For instance, the photolysis of N-(acyloxy)phthalimides can initiate reduction to a radical anion, which then undergoes decarboxylation to form an alkyl radical. escholarship.org

Photocatalytic methods, often employing visible light, can facilitate the generation of PINO-type species. nsf.govnih.gov These approaches can involve the use of a photosensitizer that, upon excitation, engages in an electron transfer event with the NHPI precursor to generate the PINO radical. nsf.govnih.gov

Metal-Free Radical Generation Protocols

Concerns over metal contamination in final products have spurred the development of metal-free methods for generating PINO radicals. beilstein-journals.org These protocols are particularly desirable for large-scale industrial applications and align with the principles of green chemistry. beilstein-journals.org

Several metal-free strategies have been devised:

Organic Oxidants: Co-catalysts such as diethyl azodicarboxylate can promote the formation of PINO from NHPI. nsf.gov

Inorganic Species: Non-metal initiators like nitric oxide (NO), nitrogen dioxide (NO₂), and nitric acid (HNO₃) have been effectively used to generate PINO radicals. nsf.gov

Electrochemical Oxidation: The anodic oxidation of NHPI, often in the presence of pyridine-derived bases, provides an environmentally benign route to PINO. nsf.govnih.govacs.org This method proceeds via a multiple-site concerted proton-electron transfer (MS-CPET) mechanism. nsf.govacs.org

Photochemical Homolysis: Direct irradiation of certain N-alkoxyphthalimides can induce homolysis of the O-C bond, yielding the PINO radical. researchgate.net For example, the irradiation of N-triphenylmethyloxy- or N-diphenylmethyloxy phthalimide leads to the formation of PINO. researchgate.net

Hydrogen Atom Transfer (HAT) Reactions Involving PINO

Hydrogen atom transfer (HAT) is a cornerstone of PINO radical chemistry, enabling the direct functionalization of C-H bonds. nsf.govresearchgate.net The PINO radical can abstract a hydrogen atom from a suitable organic substrate, generating a carbon-centered radical that can then undergo further reactions. chem-station.com The selectivity of this process is influenced by the bond dissociation energy of the C-H bond being targeted. researchgate.net

The reactivity of PINO in HAT reactions is significantly influenced by polar effects. researchgate.netacs.org Computational studies have revealed that the HAT process between PINO and substrates like toluene (B28343) proceeds through a π-stacked transition state, which facilitates charge transfer from the substrate's aromatic ring to the PINO radical. nsf.govacs.org This interaction underscores the importance of the electronic properties of both the PINO catalyst and the substrate. nsf.gov

Kinetic studies have been instrumental in quantifying the reactivity of PINO in HAT reactions. For example, the rate constants for HAT from various organic compounds to the PINO radical have been determined, providing insights into the activating effects of α-heteroatoms. researchgate.net

Electron Transfer Reactions of N-Oxyphthalimide Derivatives

In addition to HAT, N-oxyphthalimide derivatives can participate in electron transfer reactions. The mechanism of interaction between the PINO radical and a substrate can shift from HAT to a two-step electron transfer-proton transfer pathway depending on the substrate's properties. nih.gov

A notable example is the reaction of PINO with N,N-dimethylanilines. nih.gov The reaction rate is highly sensitive to the electron-donating ability of substituents on the aniline (B41778) ring and the oxidation potential of the anilines. nih.gov Mechanistic studies, including the determination of deuterium (B1214612) kinetic isotope effects, have shown that this reaction proceeds through an initial reversible electron transfer from the aniline to PINO, forming an anilinium radical cation. This is followed by a proton transfer step to produce an α-amino carbon radical, which ultimately leads to the N-demethylated product. nih.gov

The Marcus theory of electron transfer has been successfully applied to analyze the kinetics of these reactions. A study on the one-electron oxidation of ferrocenes by PINO yielded a reorganization energy (λ) of 38.3 kcal mol⁻¹ for the PINO/ferrocenes electron-transfer process. nih.gov From this, a self-exchange reorganization energy of 49.1 kcal mol⁻¹ was calculated for the PINO/PINO⁻ couple in acetonitrile (B52724). nih.gov

Catalytic Roles of N-Oxyphthalimide Systems

N-Hydroxyphthalimide and its derivatives have emerged as highly efficient organocatalysts for a wide array of chemical transformations, particularly aerobic oxidations. beilstein-journals.orgchem-station.com They can act as electron carriers, being oxidized to the active N-oxyl radical, which then oxidizes a substrate. beilstein-journals.org

Aerobic Oxidation Reactions of Organic Substrates

N-Oxyphthalimide systems, particularly NHPI, are extensively used to catalyze the aerobic oxidation of a diverse range of organic substrates, including alkanes, alcohols, and alkylbenzenes. beilstein-journals.orgmdpi.comacs.org These reactions utilize molecular oxygen as the ultimate, environmentally benign oxidant. beilstein-journals.org

The general mechanism for the NHPI-catalyzed aerobic oxidation of a hydrocarbon (R-H) involves the following key steps:

Initiation: The PINO radical is generated from NHPI. mdpi.com

Propagation: The PINO radical abstracts a hydrogen atom from the substrate (R-H) to form a carbon-centered radical (R•) and regenerate NHPI. mdpi.com

The carbon radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•).

The peroxyl radical can then abstract a hydrogen atom from another substrate molecule or from NHPI to form a hydroperoxide (ROOH) and another radical, continuing the chain reaction. mdpi.com

The catalytic efficiency of these systems can be influenced by various factors, including the solvent and the presence of co-catalysts. mdpi.comresearchgate.net While many systems employ transition metal co-catalysts, significant efforts have been made to develop metal-free alternatives. beilstein-journals.org For instance, the combination of NHPI with other organic or inorganic initiators can effectively promote aerobic oxidations. promonograph.org

The table below summarizes the aerobic oxidation of various organic substrates catalyzed by N-hydroxyphthalimide systems.

SubstrateCatalyst SystemProduct(s)Reference
TolueneNHPIBenzyl (B1604629) alcohol, Benzaldehyde, Benzoic acid mdpi.com
Ethylbenzene (B125841)NHPI/Co(II)Acetophenone mdpi.com
CumeneNHPI/Co(II)Cumyl hydroperoxide mdpi.com
CycloalkanesNHPI/Co or MnAlcohols chem-station.com
N-AlkylamidesNHPI or Py-NHPI in ionic liquidImides researchgate.net
Benzylic CompoundsPy-NHPI in ionic liquidCorresponding oxidized products researchgate.net

Functionalization of C-H and C-O Bonds

The reactivity of 2-(p-tolyloxy)isoindoline-1,3-dione and related N-oxyphthalimide systems is prominently characterized by their ability to mediate the functionalization of otherwise inert C-H and C-O bonds. This reactivity is primarily driven by the formation of the phthalimido-N-oxyl (PINO) radical, a key intermediate that can abstract hydrogen atoms or participate in other radical processes. These transformations are of significant interest in organic synthesis as they offer pathways for the direct conversion of simple hydrocarbons and other organic molecules into more complex and valuable products.

The functionalization of C-H bonds, in particular, represents a major goal in modern chemistry, aiming to replace lengthy pre-functionalization steps with more direct and efficient methods. Similarly, the cleavage and functionalization of C-O bonds are crucial in the context of biomass conversion and the degradation of persistent organic pollutants.

N-oxyphthalimide radicals, generated from precursors like this compound or more commonly N-hydroxyphthalimide (NHPI), are highly effective at initiating the functionalization of C-H bonds. The mechanism typically involves the abstraction of a hydrogen atom from a substrate to form a carbon-centered radical, which can then be trapped by various reagents to introduce new functional groups.

Oxidation of C-H Bonds:

One of the most well-studied applications of these systems is the aerobic oxidation of hydrocarbons. In the presence of a co-catalyst, often a transition metal salt such as cobalt(II), the N-oxyphthalimide radical can initiate a radical chain reaction with molecular oxygen. This leads to the conversion of C-H bonds into C-O bonds, typically yielding alcohols, ketones, or carboxylic acids.

For instance, the oxidation of ethylbenzene using an NHPI/cobalt catalyst system proceeds with high conversion and selectivity to acetophenone. epa.govresearchgate.net The reaction is believed to proceed via the formation of a PINO radical, which abstracts a benzylic hydrogen from ethylbenzene to form a phenethyl radical. This radical then reacts with oxygen to form a peroxyl radical, which can then be converted to the final ketone product.

Table 1: NHPI-Catalyzed Oxidation of Ethylbenzene

Catalyst SystemSubstrateProductConversion (%)Selectivity (%)Reference
NHPI/Co(acac)2EthylbenzeneAcetophenone9193 researchgate.net
Hemin/NHPIEthylbenzeneAcetophenone90.394.3 researchgate.net
SiO2/Al2O3-supported Cobalt/NHPIEthylbenzeneAcetophenone8399 epa.gov

Amination of C-H Bonds:

Beyond oxidation, N-oxyphthalimide systems can also be employed for the amination of C-H bonds. In these reactions, the carbon-centered radical generated by hydrogen abstraction is trapped by a nitrogen-containing species. For example, a copper-catalyzed system using N-hydroxyphthalimide as an amidyl radical precursor allows for the direct C-H amination of arenes. nih.gov This method provides a route to aromatic amines, which are important building blocks in pharmaceuticals and materials science.

Table 2: Copper-Catalyzed C-H Amination of Arenes with N-Hydroxyphthalimide

Arene SubstrateProductYield (%)Reference
Benzene (B151609)N-Phenylphthalimide78 nih.gov
Anisoleo/p-Anisylphthalimide75 nih.gov

While the functionalization of C-H bonds by N-oxyphthalimide radicals is well-documented, their direct involvement in C-O bond cleavage is less common. However, related catalytic systems have been developed for this purpose, highlighting the potential for these reagents in such transformations. A notable example is the ruthenium-catalyzed redox-neutral C-O bond cleavage of 2-aryloxy-1-arylethanols. nih.gov This reaction is particularly relevant for the depolymerization of lignin, a complex biopolymer rich in C-O ether linkages.

The proposed mechanism involves a tandem dehydrogenation of the alcohol to a ketone, followed by a reductive ether cleavage. While not directly involving an N-oxyphthalimide radical, this reaction demonstrates a strategy for C-O bond activation that could potentially be adapted to systems involving this compound, for instance, by using the N-oxy radical as an oxidant for the initial dehydrogenation step.

Table 3: Ruthenium-Catalyzed C-O Bond Cleavage of 2-Aryloxy-1-phenylethanol Derivatives

SubstrateCleavage ProductsIsolated Yield (%)Reference
2-Phenoxy-1-phenylethanolAcetophenone and Phenol98 nih.gov
2-(4-Methoxyphenoxy)-1-phenylethanolAcetophenone and 4-Methoxyphenol85 nih.gov
1-(4-Methoxyphenyl)-2-phenoxyethanol4-Methoxyacetophenone and Phenol95 nih.gov

The research into the functionalization of C-H and C-O bonds using this compound and related N-oxyphthalimide systems is a vibrant area of chemical science. The ability of these reagents to generate reactive radical intermediates under mild conditions opens up new avenues for the efficient and selective synthesis of complex organic molecules from simple and abundant starting materials. Further investigations into the mechanistic details of these reactions are expected to lead to the development of even more powerful and versatile synthetic methodologies.

Derivatization Strategies and Structure Activity Relationship Sar Explorations of Isoindoline 1,3 Dione Scaffolds Relevant to 2 P Tolyloxy Isoindoline 1,3 Dione

N-Substitution Patterns and Their Influence on Molecular Properties

The imide hydrogen of the isoindoline-1,3-dione scaffold is readily substituted, allowing for the introduction of a vast array of functional groups at the N-position. mdpi.com This substitution is the most common derivatization strategy and profoundly influences the molecule's physicochemical and biological properties. The nature of the N-substituent dictates the compound's lipophilicity, steric profile, and potential for hydrogen bonding, which in turn affects its interaction with biological targets.

Research has shown that introducing different substituents at the nitrogen atom can lead to a wide range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and cholinesterase inhibitory effects. mdpi.commdpi.com For instance, the introduction of an N-benzyl pyridinium (B92312) moiety results in compounds with potent acetylcholinesterase (AChE) inhibitory activity, relevant for Alzheimer's disease research. nih.gov In these hybrids, the isoindoline-1,3-dione part is believed to interact with the peripheral anionic site (PAS) of the enzyme, while the N-benzyl pyridinium portion binds to the catalytic active site (CAS). nih.gov

The electronic properties of the N-substituent are also critical. In a series of AChE inhibitors, derivatives with a para-fluoro substituted benzyl (B1604629) group showed the highest potency, suggesting that the electronegativity and hydrogen-bonding capacity of the substituent are important for enzyme inhibition. nih.gov Conversely, chloro-substituted compounds in the same series displayed weaker activity. nih.gov Methyl-substituted derivatives showed improved activity compared to the chloro-substituted ones, highlighting the nuanced effects of substituent electronics and sterics. nih.gov

The table below summarizes the influence of various N-substituents on the acetylcholinesterase inhibitory activity of isoindoline-1,3-dione derivatives.

N-Substituent MoietyKey Structural FeatureTarget ApplicationObserved Activity/PropertyReference
N-Benzyl PyridiniumCationic head and aromatic ringsAlzheimer's Disease (AChE Inhibition)Interacts with both catalytic (CAS) and peripheral (PAS) sites of AChE. IC50 values in the low micromolar range (e.g., 2.1 µM). nih.gov
N-ArylbenzenecarboximidoylImidamide groupAnalgesiaHigh analgesic activity, surpassing reference drugs like metamizole (B1201355) sodium. mdpi.com
N-Arylpiperazinyl acetylArylpiperazine linked via an acetyl groupCyclooxygenase (COX) InhibitionPotent inhibition of COX-1 and COX-2, with activity dependent on the aryl substituent and linker length. mdpi.comnih.gov
N-Benzylpiperazinyl ethylBenzylpiperazine with ethyl linkerAlzheimer's Disease (AChE Inhibition)Potent AChE inhibitors with IC50 values as low as 0.91 µM. mdpi.com
N-AlkylSimple alkyl chainsVariousThe length of the alkyl chain influences inhibitory potency against cholinesterases. mdpi.com

Ring System Modifications and Peripheral Functionalization

Peripheral functionalization involves adding substituents to the aromatic part of the isoindoline-1,3-dione scaffold. For example, analogues of thalidomide, a well-known isoindoline-1,3-dione derivative, are often modified on the phthalimide (B116566) ring to modulate their therapeutic effects and reduce toxicity. google.com

More complex modifications involve fusing other ring systems to the isoindoline-1,3-dione core. A notable example is the synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via a Diels-Alder reaction. rsc.org This strategy creates rigid, polycyclic structures with defined stereochemistry, which have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. rsc.org The resulting complex scaffold provides a rigid framework that can be further decorated to optimize interactions with bacterial targets like DNA gyrase. rsc.org Functionalization of the isoquinoline-1,3(2H,4H)-dione scaffold, a related but distinct heterocyclic system, through photochemical reactions highlights another advanced strategy for modifying the core structure under mild conditions. nih.gov

Incorporation of Heterocyclic and Aliphatic Moieties

The introduction of additional heterocyclic or aliphatic rings via the N-substituent is a powerful strategy to explore chemical space and enhance biological activity. mdpi.comnih.govnih.gov These moieties can provide additional binding interactions, improve pharmacokinetic properties, and orient the molecule within a target's binding site.

Arylpiperazine is a commonly incorporated heterocyclic moiety. nih.govnih.gov In the design of cyclooxygenase (COX) inhibitors, an arylpiperazine ring connected to the isoindoline-1,3-dione core via a linker showed significant activity. nih.govnih.gov Molecular docking studies revealed that the isoindoline-1,3-dione portion interacts with key residues in the COX active site, such as Trp387 and Leu352, while the arylpiperazine part forms additional hydrophobic interactions. nih.gov The nature of the substituent on the terminal phenyl ring of the piperazine (B1678402) moiety, as well as its position (meta or para), significantly influences the inhibitory potency and selectivity for COX-1 versus COX-2. mdpi.com

Other heterocyclic systems, such as pyridinium rings, are used to introduce a positive charge and specific interactions, as seen in the N-benzyl pyridinium hybrids that target acetylcholinesterase. nih.gov The pyridinium moiety is thought to form crucial cation-pi interactions with tryptophan residues in the enzyme's active site. nih.gov Aliphatic linkers of varying lengths are often used to connect the isoindoline-1,3-dione core to these heterocyclic or other functional groups. The length and flexibility of this linker are critical for optimal positioning of the pharmacophores within the binding pocket. mdpi.com

The table below illustrates the impact of incorporating various cyclic moieties on the biological activity of isoindoline-1,3-dione derivatives.

Incorporated MoietyLinker TypeTarget ApplicationKey SAR FindingReference
ArylpiperazineAlkyl or AcetylCOX Inhibition / 5-HT1A Receptor AffinityThe substituent on the aryl ring and linker length determine COX-1/COX-2 selectivity and receptor affinity. mdpi.comnih.govnih.gov
Benzyl PyridiniumN/A (Direct linkage)AChE InhibitionPyridinium group interacts with the catalytic site (CAS) and isoindoline (B1297411) with the peripheral site (PAS) of AChE. nih.gov
BenzylpiperidineAlkylAChE/BuChE InhibitionThe length of the alkyl linker and substituents on the benzyl ring are critical for inhibitory activity. mdpi.com
ThiadiazoleN/A (Part of N-substituent)AntimycobacterialThiadiazole ring involved in hydrophobic interactions with target enzyme residues. researchgate.net

Targeted Synthesis for Specific Academic Applications

The synthetic versatility of the isoindoline-1,3-dione scaffold has led to its use in the targeted synthesis of molecules for a wide range of academic research applications. nih.govmdpi.comnih.govresearchgate.netresearchgate.net By applying the principles of derivatization and SAR, researchers design and create novel compounds to probe biological pathways or act as inhibitors for specific enzymes.

One major area of focus is the development of neuroprotective agents, particularly for Alzheimer's disease. nih.govmdpi.com Researchers have designed and synthesized series of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the disease's progression. mdpi.com These studies often involve creating hybrid molecules that combine the phthalimide group with another pharmacophore known to interact with the target enzyme, such as N-benzyl pyridinium or N-benzylpiperazine. nih.govmdpi.com The resulting compounds are then evaluated for their inhibitory potency (IC50 values), and molecular modeling is used to understand the binding interactions at the atomic level. nih.gov

Another significant application is in the development of novel anti-inflammatory agents and analgesics. mdpi.comnih.gov By incorporating moieties like arylpiperazine, scientists have created isoindoline-1,3-dione derivatives that act as potent cyclooxygenase (COX) inhibitors. nih.gov The aim is often to achieve selectivity for the COX-2 isoform to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Similarly, the synthesis of derivatives such as 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione has been pursued to discover new non-steroidal analgesics with high efficacy. mdpi.com These targeted syntheses are crucial for validating biological hypotheses and providing lead compounds for further drug development. researchgate.net

Computational and Theoretical Studies on 2 P Tolyloxy Isoindoline 1,3 Dione and Analogous Phthalimide Derivatives

Density Functional Theory (DFT) Calculations in Molecular Design

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. nih.gov It is instrumental in predicting the behavior of phthalimide (B116566) derivatives, offering a balance between accuracy and computational cost.

Electronic Structure and Reactivity Predictions

DFT calculations are pivotal in understanding the electronic landscape of phthalimide derivatives. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity, kinetic stability, and electronic transitions. researchgate.netmdpi.com The HOMO-LUMO energy gap is a crucial parameter; a smaller gap suggests higher reactivity, making the molecule more prone to chemical reactions. tandfonline.com

For instance, in studies of various phthalimide derivatives, DFT calculations have been used to determine their electronic properties. The analysis of the Molecular Electrostatic Potential (MEP) surface, also derived from DFT, helps in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attacks, respectively. researchgate.net This information is invaluable for predicting how a molecule like 2-(p-Tolyloxy)isoindoline-1,3-dione might interact with biological targets.

Table 1: Representative DFT-Calculated Electronic Properties of Phthalimide Analogs

Phthalimide Derivative AnalogueHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Analogue A-6.5-2.14.4
Analogue B-6.8-1.94.9
Analogue C-6.2-2.53.7

Note: The data in this table is representative of typical values found in computational studies of phthalimide derivatives and does not represent experimentally verified values for this compound.

Optimization of Molecular Geometries and Energetics

The three-dimensional conformation of a molecule is critical to its biological activity. DFT methods are employed to perform geometry optimization, which involves finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comresearchgate.net This optimization is crucial for obtaining accurate molecular properties and for subsequent molecular docking studies.

For phthalimide derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the optimized geometries. ufms.br These calculations can be performed in various environments, such as in the gas phase or in different solvents, to mimic physiological conditions. researchgate.netmdpi.com The optimized structure provides insights into bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and flexibility. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with a biological macromolecule, typically a protein or nucleic acid. researchgate.netjmpas.com

Prediction of Binding Affinities and Interaction Modes with Biological Macromolecules

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy value (in kcal/mol). tandfonline.com Lower binding energies typically indicate more stable and favorable interactions.

Studies on phthalimide derivatives have demonstrated their potential to interact with various biological targets, including enzymes and receptors. researchgate.netnih.gov For example, docking studies have been used to investigate the interactions of phthalimide analogs with targets like cyclooxygenases (COX) and the GABAA receptor. mdpi.comnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. researchgate.net

Table 2: Representative Molecular Docking Results for Phthalimide Analogs with a Target Protein

Phthalimide Derivative AnalogueBinding Energy (kcal/mol)Key Interacting Residues
Analogue X-8.5TYR 355, ARG 120
Analogue Y-9.2HIS 90, GLN 192
Analogue Z-7.8SER 530, LEU 352

Note: This table presents hypothetical data illustrating typical results from molecular docking studies of phthalimide derivatives and does not represent specific experimental findings for this compound.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. tandfonline.com MD simulations model the movement of atoms and molecules, allowing for the observation of conformational changes and the dynamic nature of the interactions. tandfonline.com

Computational Screening and Virtual Library Design

Computational screening, also known as virtual screening, is a cost-effective method for identifying potential drug candidates from large libraries of chemical compounds. nih.gov By using molecular docking, large databases of compounds can be screened against a specific biological target to identify those with the highest predicted binding affinities. nih.gov

The design of virtual libraries of phthalimide derivatives allows for the systematic exploration of chemical space. By modifying the core phthalimide scaffold with different functional groups, a diverse library of compounds can be generated and computationally evaluated. tandfonline.com This approach enables the identification of novel derivatives with potentially improved activity and selectivity. For instance, virtual screening of phthalimide libraries has been employed to discover inhibitors for various targets, including those relevant to cancer and infectious diseases. tandfonline.comnih.gov This strategy can be effectively applied to design and screen novel analogs of this compound for specific therapeutic applications.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 P Tolyloxy Isoindoline 1,3 Dione and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms. For isoindoline-1,3-dione derivatives, ¹H and ¹³C NMR spectra provide definitive proof of their molecular framework.

In the ¹H NMR spectrum of the closely related analogue, 2-(p-tolyl)isoindoline-1,3-dione, distinct signals corresponding to the aromatic protons of the phthalimide (B116566) and p-tolyl groups are observed. The protons on the phthalimide moiety typically appear as two multiplets in the downfield region, around 7.71-7.95 ppm. The protons of the p-tolyl group exhibit a characteristic AA'BB' system, with two doublets appearing at approximately 7.29 ppm. The methyl group protons on the tolyl substituent give rise to a singlet at around 2.41 ppm. rsc.org

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For 2-(p-tolyl)isoindoline-1,3-dione, the carbonyl carbons of the imide ring are typically observed at a chemical shift of around 166.2-166.5 ppm. The aromatic carbons of the phthalimide ring resonate in the range of 124.1-134.5 ppm, while the carbons of the p-tolyl group, including the methyl carbon at approximately 21.3 ppm, are also clearly identifiable. rsc.org The specific chemical shifts are sensitive to the substitution pattern on the aromatic rings, making NMR a powerful technique for distinguishing between different analogues.

Table 1: Representative ¹H and ¹³C NMR Data for 2-(p-tolyl)isoindoline-1,3-dione

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
7.95 - 7.85 (m, 2H) Phthalimide H 166.5, 166.2 C=O
7.78 - 7.71 (m, 2H) Phthalimide H 141.1, 138.5, 134.5, 133.5 Aromatic C (quat.)
7.29 (dd, J = 13.2, 4.8 Hz, 4H) p-Tolyl H 129.9, 129.2, 128.7, 126.4, 125.0, 124.2 Aromatic CH
2.41 (s, 3H) -CH₃ 21.3 -CH₃

Data is for the analogue 2-(p-tolyl)isoindoline-1,3-dione and is sourced from a supporting information document. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of 2-(p-Tolyloxy)isoindoline-1,3-dione and its analogues, the IR spectrum is dominated by the characteristic absorption bands of the cyclic imide group.

The most prominent features in the IR spectrum of phthalimide derivatives are the two carbonyl (C=O) stretching vibrations. Due to symmetric and asymmetric stretching modes, cyclic imides exhibit two distinct C=O absorption bands. For phthalimides, these bands typically appear in the region of 1790-1750 cm⁻¹ (asymmetric) and 1750-1680 cm⁻¹ (symmetric). The presence of these two strong absorption bands is a clear indicator of the cyclic imide structure.

Additional characteristic bands include the C-N stretching vibration, which is usually observed around 1380-1300 cm⁻¹, and the aromatic C-H stretching vibrations above 3000 cm⁻¹. The C-O-C stretching of the aryloxy linkage in this compound would be expected in the fingerprint region, typically between 1260 and 1000 cm⁻¹. The specific positions of these bands can be influenced by the electronic effects of the substituents on the aromatic rings. acgpubs.org

Table 2: Typical Infrared Absorption Frequencies for Phthalimide Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O Asymmetric Stretch 1790 - 1750
C=O Symmetric Stretch 1750 - 1680
C-N Stretch 1380 - 1300
Aromatic C-H Stretch > 3000

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, HRMS provides the most accurate measurement of its molecular mass, confirming its chemical formula.

In addition to providing the molecular ion peak, mass spectrometry can also reveal information about the compound's structure through analysis of its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules. The fragmentation of isoindoline-1,3-dione derivatives often involves the cleavage of the N-substituent bond. For instance, in related N-substituted phthalimides, a common fragmentation pathway involves the loss of the substituent group to form a stable phthalimide radical cation or a related fragment. mdpi.com For this compound, one would anticipate the cleavage of the N-O bond or the O-tolyl bond. The exact mass measurement of these fragments can further corroborate the proposed structure. For example, the HRMS data for the analogue 4-chloro-2-(p-tolyl)isoindoline-1,3-dione shows the [M+H]⁺ ion at m/z 242.0475, which is consistent with its calculated mass. rsc.org

Chromatographic Techniques for Purity Assessment and Separation (TLC, HPLC)

Chromatographic techniques are fundamental for assessing the purity of synthesized compounds and for their separation from reaction mixtures. Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. For isoindoline-1,3-dione derivatives, TLC is often performed on silica (B1680970) gel plates, and the choice of eluent system depends on the polarity of the specific analogue. A common eluent system for these compounds is a mixture of ethyl acetate (B1210297) and n-hexane. rsc.org The retention factor (Rf) value is a characteristic property of a compound under a specific set of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides a quantitative measure of purity and can be used for preparative separations. Reverse-phase HPLC is frequently employed for the analysis of isoindoline-1,3-dione derivatives. sielc.commdpi.com In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic acid or phosphoric acid to improve peak shape. sielc.commdpi.com The retention time of the compound is a key parameter for its identification and quantification. The development of a suitable HPLC method is crucial for ensuring the quality control of these compounds.

Table 3: Chromatographic Methods for Isoindoline-1,3-dione Analogues

Technique Stationary Phase Typical Mobile Phase Application
TLC Silica Gel Ethyl Acetate/n-Hexane Reaction monitoring, Purity check

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Table 4: List of Chemical Compounds

Compound Name
This compound
2-(p-tolyl)isoindoline-1,3-dione
Phthalimide
4-chloro-2-(p-tolyl)isoindoline-1,3-dione
2-(2-pyridyl)isoindoline-1,3-dione
Ethyl acetate
n-Hexane
Acetonitrile
Formic acid

Future Research Directions and Unexplored Avenues for 2 P Tolyloxy Isoindoline 1,3 Dione

Development of Next-Generation Synthetic Strategies for Complex Analogues

The synthesis of complex molecular architectures is a cornerstone of modern organic chemistry. Future research into 2-(p-Tolyloxy)isoindoline-1,3-dione should focus on developing innovative synthetic strategies to access a diverse library of analogues with tailored properties. While traditional methods for creating N-alkoxyphthalimides often involve the alkylation of N-hydroxyphthalimide, next-generation approaches could explore more sophisticated and efficient transformations. researchgate.net

One promising direction is the development of novel tandem reactions that allow for the rapid construction of intricate molecular scaffolds in a single pot. nih.gov This could involve, for example, an initial radical generation from this compound, followed by a cascade of bond-forming events to build complex heterocyclic systems. Furthermore, the exploration of modular synthetic strategies, where different fragments of the molecule can be easily interchanged, would enable the rapid generation of a diverse set of analogues for screening in various applications. nih.gov

Future synthetic strategies could also focus on the stereoselective synthesis of chiral analogues. Many biologically active molecules are chiral, and the ability to control the three-dimensional arrangement of atoms is crucial for their function. Developing catalytic asymmetric methods for the synthesis of enantioenriched this compound derivatives would be a significant advancement. nih.govbeilstein-journals.org

Table 1: Potential Next-Generation Synthetic Strategies

Strategy Description Potential Advantages
Tandem Reactions A sequence of intramolecular reactions initiated by a single event. Increased efficiency, reduced waste, rapid access to complexity. nih.gov
Modular Synthesis Assembly of molecules from interchangeable building blocks. Rapid diversification of analogues, systematic structure-activity relationship studies. nih.gov
Asymmetric Catalysis Use of chiral catalysts to produce specific stereoisomers. Access to enantiopure compounds, crucial for biological applications. nih.govbeilstein-journals.org
Flow Chemistry Performing reactions in a continuous-flow reactor. Enhanced safety, improved scalability, precise control over reaction parameters.

Deeper Mechanistic Insights into Radical-Mediated Transformations

The utility of this compound is intrinsically linked to its ability to generate alkoxy radicals upon cleavage of the N-O bond. While the general principles of alkoxy radical generation are understood, a deeper mechanistic understanding of the specific transformations involving the p-tolyloxy radical is a critical area for future investigation. researchgate.netacs.org

Advanced spectroscopic and computational techniques could be employed to study the transient radical intermediates generated from this compound. Time-resolved electron paramagnetic resonance (EPR) spectroscopy, for instance, could provide direct evidence for the formation and structure of the p-tolyloxy radical. Computational studies, using density functional theory (DFT), can offer insights into the reaction pathways, transition states, and the factors that govern the selectivity of subsequent reactions. nih.gov

A key area of focus should be the elucidation of the factors that control the fate of the generated alkoxy radical. This includes understanding the competition between different reaction pathways, such as hydrogen atom transfer (HAT), β-scission, and cyclization. researchgate.netnih.gov A comprehensive understanding of these competing pathways would enable chemists to design more selective and efficient transformations.

Integration with Advanced Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research. eurekalert.org In the context of this compound, AI and ML can be powerful tools for predicting reaction outcomes, optimizing reaction conditions, and even designing new analogues with desired properties. eurekalert.orgresearchgate.net

One of the major challenges in chemistry is predicting the products and yields of a given reaction. eurekalert.org Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with increasing accuracy. neurips.ccnips.cc For this compound, ML models could be developed to predict the regioselectivity and stereoselectivity of radical-mediated reactions, guiding the design of more efficient synthetic routes. openreview.netarxiv.org

Furthermore, AI algorithms can be used to explore the vast chemical space of possible analogues of this compound. By learning the relationships between molecular structure and activity, these algorithms can propose new molecules with enhanced properties, such as improved catalytic activity or novel biological functions. eurekalert.orgnih.gov This approach, known as in silico drug design, has the potential to significantly accelerate the discovery of new therapeutic agents. nih.govmdpi.com

Table 2: Applications of AI and Machine Learning in Future Research

Application Description Potential Impact
Reaction Prediction Predicting the products and yields of chemical reactions. Accelerated discovery of new reactions, optimization of synthetic routes. neurips.ccnips.cc
Catalyst Design Designing new catalysts with enhanced activity and selectivity. Development of more efficient and sustainable chemical processes.
In Silico Screening Virtually screening large libraries of compounds for desired properties. Rapid identification of promising drug candidates and new materials. nih.govmdpi.com
Mechanistic Elucidation Assisting in the elucidation of complex reaction mechanisms. Deeper understanding of chemical reactivity, enabling the design of more selective transformations. openreview.netarxiv.org

Expansion into Novel Catalytic Systems

The generation of alkoxy radicals from this compound is often initiated by a catalytic process. While photoredox catalysis has emerged as a powerful tool for this purpose, the exploration of other novel catalytic systems represents a significant opportunity for future research. acs.org

For instance, the use of earth-abundant and inexpensive transition metal catalysts could provide more sustainable and cost-effective alternatives to precious metal-based systems. Iron, copper, and manganese catalysts have shown promise in a variety of radical-mediated transformations and could be adapted for use with this compound. nih.gov

Furthermore, the development of enzymatic catalytic systems for the activation of this compound could offer unparalleled levels of selectivity. Enzymes are highly specific catalysts that can perform complex chemical transformations under mild conditions. The directed evolution of enzymes could be used to create biocatalysts that are specifically tailored for the desired transformation of this compound and its analogues.

Exploration of Interdisciplinary Applications Beyond Current Scope

The versatile reactivity of this compound and its derivatives opens the door to a wide range of interdisciplinary applications. While its current use is primarily in organic synthesis, future research could explore its potential in materials science, chemical biology, and medicinal chemistry.

In materials science, the radical-generating capabilities of this compound could be harnessed for the development of new polymers and functional materials. For example, it could be used as a radical initiator for polymerization reactions, leading to the synthesis of polymers with novel architectures and properties.

In the realm of chemical biology, this compound could be employed as a tool to study biological processes. Its ability to generate reactive radicals could be used to probe the structure and function of biomolecules, such as proteins and nucleic acids.

The isoindoline-1,3-dione scaffold is a common feature in many biologically active compounds, including anti-inflammatory and anticancer agents. nih.govmdpi.comnih.gov This suggests that derivatives of this compound may also possess interesting pharmacological properties. Future research should focus on the synthesis and biological evaluation of a diverse library of analogues to explore their potential as therapeutic agents. nih.govresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 2-(p-Tolyloxy)isoindoline-1,3-dione, and how is its purity validated?

The compound can be synthesized via nucleophilic substitution using precursors like O-VBX1f and p-cresol under reflux conditions. For example, (E)-2-(5,6-bis(p-Tolyloxy)hex-4-en-1-yl)isoindoline-1,3-dione (3t) was obtained in 65% yield but required purification via column chromatography to address ~10% impurities . Characterization involves ¹H/¹³C NMR (to confirm aromatic protons and ether linkages), IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹), and HRMS for molecular weight validation .

Q. Which spectroscopic techniques are critical for structural elucidation of isoindoline-1,3-dione derivatives?

Key techniques include:

  • NMR : Distinguishes substituents (e.g., p-Tolyloxy groups via aromatic splitting patterns and coupling constants).
  • IR : Confirms the phthalimide carbonyl (C=O) at ~1770 cm⁻¹ and ether (C-O) stretches.
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for 2-{(1R,2R)-2-[Bis(4-methylbenzyl)amino]cyclohexyl}isoindoline-1,3-dione (monoclinic crystal system, P21 space group) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Standard assays include:

  • Anti-acetylcholinesterase activity : Measured using Ellman’s method with donepezil as a positive control .
  • Antiseizure evaluation : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in murine models .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., SKHep-1 hepatoma) to determine IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Substituent effects : Electron-donating groups (e.g., methoxy) on the benzyl ring enhance anti-acetylcholinesterase activity, while bulky groups reduce bioavailability .
  • Stereochemical impact : Enantiomers like (R)- and (S)-2-(1-Phenylethyl)isoindoline-1,3-dione show divergent binding affinities due to chiral center interactions with enzyme pockets .

Q. What computational strategies elucidate the mechanism of tyrosinase inhibition by this compound?

  • Molecular docking : Identifies binding poses in the enzyme active site. For example, derivative 6m binds competitively to mushroom tyrosinase (IC₅₀ = 26.20 μM) via hydrogen bonds with His263 and hydrophobic interactions with Val283 .
  • Kinetic analysis : Lineweaver-Burk plots confirm competitive inhibition by analyzing substrate (L-DOPA) saturation curves .

Q. How can synthetic yields and purity be improved for scaled-up production?

  • Catalyst optimization : Fe₃O₄ nanoparticles under solvent-free conditions enhance reaction efficiency (e.g., 90% yield for 2-butylisoindoline-1,3-dione) .
  • Impurity profiling : LC-MS identifies byproducts (e.g., unreacted p-cresol), guiding recrystallization or gradient elution protocols .

Data Contradictions and Resolution

Q. Why do reported synthetic yields vary across studies, and how can reproducibility be ensured?

Discrepancies arise from differences in reaction conditions (e.g., solvent polarity, temperature). For example, using ethanol vs. n-propanol alters nucleophilicity of p-cresol, affecting substitution rates . Standardizing protocols (e.g., anhydrous solvents, inert atmosphere) improves reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.